![molecular formula C9H13NO4 B1435804 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2098032-40-5](/img/structure/B1435804.png)

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Overview

Description

The compound “9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid” is a chemical compound with the molecular weight of 199.21 . It is a solid substance at room temperature .

Synthesis Analysis

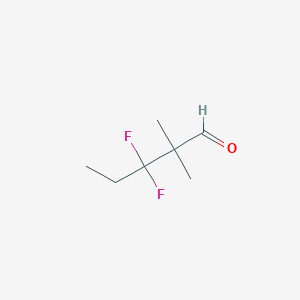

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The compound is a spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The originality of spiro compounds lies in the fact that they simultaneously possess 3D structural properties and inherent rigidity .Chemical Reactions Analysis

Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Scientific Research Applications

Synthetic Approaches and Structural Studies

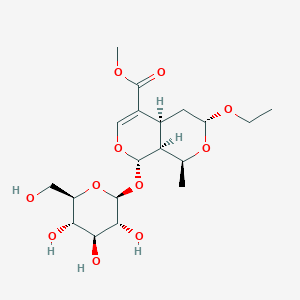

- The synthesis and structural analysis of spirocyclic compounds, including those with oxa-aza spiro frameworks similar to 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid, have been a focus of research due to their biological activities and potential as pharmaceuticals. One study detailed the synthesis of oxa-aza spirobicycles, which are structurally related to the chemical , showcasing the methods to create these complex molecules through intramolecular hydrogen abstraction promoted by N-radicals in carbohydrate systems (Freire et al., 2002).

Chemical Synthesis and Reactivity

- Research has also explored the synthesis of various spirocyclic compounds, highlighting their reactivity and potential for further chemical transformations. One study developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carbo- and heterocyclic fragments, which could be used for creating biologically active heterocyclic compounds. This research underscores the versatility of spirocyclic structures in synthesis (Moskalenko & Boev, 2012).

Applications in Medicinal Chemistry

- Spirocyclic compounds similar to 9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid have shown promise in medicinal chemistry, particularly in the synthesis of novel compounds with potential antitumor activity. A study on the synthesis and antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated that these compounds have moderate to potent activity against various cancer cell lines, highlighting the therapeutic potential of spirocyclic compounds (Yang et al., 2019).

Mechanism of Action

While the specific mechanism of action for “9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid” is not mentioned in the search results, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives exhibited biological activity . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

The compound is classified as a GHS07 hazard, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The compound is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The combination of the intrinsic complexity and, more importantly, the rigidity of these scaffolds offer a number of advantages for programmed drug discovery .

properties

IUPAC Name |

9-oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c11-7-3-9(1-2-14-5-9)6(4-10-7)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFGQBOAKYHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC(=O)NCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)

![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)